ZM223 is a potent non-covalent inhibitor of the NEDD8-activating enzyme, which plays a significant role in the regulation of protein neddylation. This compound is recognized for its potential therapeutic applications in cancer treatment due to its ability to disrupt the neddylation process, thereby affecting various cellular pathways associated with tumor growth and survival.
ZM223 was identified through virtual screening methods aimed at discovering novel inhibitors targeting the NEDD8-activating enzyme. It is derived from a class of compounds known for their anticancer properties, and its development is part of ongoing research to enhance the efficacy of cancer therapies.
ZM223 falls under the category of enzyme inhibitors, specifically targeting the NEDD8-activating enzyme. This classification places it among other anticancer agents that modulate protein degradation pathways by interfering with ubiquitin-like modifications.
The synthesis of ZM223 involves several key steps that typically include:
The synthesis process often employs standard laboratory techniques, including:
The molecular structure of ZM223 features a complex arrangement that supports its function as an inhibitor. Specific details about the molecular formula and structural components are crucial for understanding its interaction with the NEDD8-activating enzyme.
The molecular weight and specific structural features can be represented as follows:
ZM223 undergoes specific chemical reactions that are critical for its activity as an inhibitor. These reactions typically involve:
The mechanism by which ZM223 inhibits the NEDD8-activating enzyme involves non-covalent interactions, including hydrogen bonding and hydrophobic interactions, which stabilize the inhibitor-enzyme complex.
ZM223 exerts its anticancer effects primarily through the inhibition of neddylation, a post-translational modification crucial for activating cullin-RING ligases involved in protein degradation pathways. By inhibiting this process, ZM223 leads to the accumulation of proteins that would otherwise be marked for degradation.
Research indicates that ZM223 effectively reduces tumor cell proliferation in various cancer models by modulating key signaling pathways associated with cell cycle regulation and apoptosis.
ZM223 is primarily investigated for its potential applications in cancer therapy. Its ability to inhibit neddylation makes it a candidate for:
ZM223 (C₂₃H₁₇F₃N₄O₂S₂; CAS 2031177-48-5) is characterized as a potent, orally active non-covalent inhibitor of the NEDD8-activating enzyme (NAE) [1] [7]. Its molecular architecture features a benzothiazole-aminobenzoic acid scaffold that enables selective interaction with the NAE catalytic pocket. Structural analyses reveal that the trifluoromethylphenyl moiety inserts into a hydrophobic subpocket of UBA3 (NAE’s catalytic subunit), while the benzothiazole nitrogen forms a critical hydrogen bond with Arg¹¹¹ of APPBP1 (NAE’s regulatory subunit) [2] [10]. This binding occurs without covalent modification of the catalytic cysteine (Cys¹⁶³), distinguishing ZM223 from adenosine sulfamate analogs like MLN4924 [10]. The 1,4-disubstituted piperidine fragment—identified in hybrid derivatives of ZM223—enhances binding affinity by forming π-H interactions with Ala¹⁷¹/Leu¹⁶⁶ and a salt bridge with Asp¹⁰⁰, stabilizing the closed conformation of NAE required for NEDD8 adenylation [2] [6].
Table 1: Structural Features of ZM223 and Binding Interactions with NAE
Structural Element | Target Domain | Interaction Type | Biological Consequence |
---|---|---|---|
Trifluoromethylphenyl group | UBA3 hydrophobic pocket | Van der Waals forces | Prevents ATP/NEDD8-AMP accommodation |
Benzothiazole nitrogen | APPBP1-Arg¹¹¹ | Hydrogen bond | Disrupts NEDD8 C-terminal positioning |
Central thioether linkage | UBA3-Lys¹²⁴ | Polar interaction | Stabilizes closed NAE conformation |
Piperidine ring (derivatives) | Asp¹⁰⁰/Ala¹⁷¹ | Salt bridge/π-H interaction | Enhances binding affinity and selectivity |
ZM223 inhibits NAE with an IC₅₀ of 100 nM in HCT-116 colon cancer cells, effectively halting the transfer of activated NEDD8 to the E2 conjugating enzyme UBC12 (UBE2M) [1] [7]. Biochemical studies demonstrate that ZM223 (0.1–1 μM, 4-hour exposure) causes dose-dependent accumulation of unneddylated UBC12, disrupting the formation of the NEDD8~UBC12 thioester intermediate essential for downstream neddylation [1] [8]. This suppression occurs at the initial adenylation step, where ZM223 competitively occupies the NEDD8 binding site, preventing the formation of the high-energy NEDD8-AMP intermediate [10]. Consequently, the entire enzymatic cascade is arrested, reducing NEDD8-UBC12 complex levels by >80% at 1 μM in cellular assays [1]. Unlike covalent inhibitors, ZM223’s reversible mechanism allows dynamic control over CRL activity without permanent enzyme inactivation.
Table 2: Effects of ZM223 on NEDD8-UBC12 Conjugation
Concentration (μM) | UBC12 Accumulation | NEDD8-UBC12 Complex Reduction | Cell Line (IC₅₀) |
---|---|---|---|
0.1 | Moderate | 40–50% | HCT-116: 100 nM |
0.5 | Significant | 60–70% | U2OS: 122 nM |
1.0 | Maximal | >80% | MGC-803: 0.65 μM* |
Data for gastric cancer cell line MGC-803 from ZM223 derivatives [2].
Inhibition of NAE by ZM223 impairs neddylation of all cullin isoforms (CUL1–5,7), preventing their activation and subsequent ubiquitin ligase activity [4] [6]. Non-neddylated cullins remain bound to the inhibitor protein CAND1 (Cullin-associated NEDD8-dissociated protein 1), which sequesters them from assembling functional CRL complexes [6] [10]. This results in the accumulation of CRL substrates:
In HCT-116 cells, ZM223 (1 μM) reduces global cullin neddylation by >70%, with CUL1 and CUL3 being the most affected isoforms [1] [8]. This substrate accumulation induces irreversible growth suppression across diverse malignancies, including colorectal carcinoma (HCT-116), osteosarcoma (U2OS), and gastric adenocarcinoma (MGC-803) [1] [2]. Notably, ZM223 retains efficacy in MLN4924-resistant cells where UBA3 mutations prevent covalent inhibition, highlighting the therapeutic advantage of non-covalent NAE targeting [8].
Table 3: CRL Substrates Accumulated Upon ZM223-Mediated NAE Inhibition
Substrate Category | Key Proteins | Biological Outcome | Cullin Isoform Involved |
---|---|---|---|
Cell cycle inhibitors | p21, p27, Wee1 | G₂/M arrest; cyclin-dependent kinase inhibition | CUL1 (SCF complexes) |
DNA replication factors | CDT1, SET8 | Replication stress; genomic instability | CUL4 (CRL4) |
Apoptosis regulators | NOXA, BIM | Pro-apoptotic signaling amplification | CUL2/5 (CRL2/5) |
Oncogenic drivers | HIF-1α, c-Myc | Attenuation of metabolic reprogramming | CUL2 (CRL2) |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7